molecular formula C9H4BrFN2OS B8447839 (4-Bromothiazol-2-yl)(2-fluoropyridin-3-yl)methanone

(4-Bromothiazol-2-yl)(2-fluoropyridin-3-yl)methanone

Cat. No. B8447839
M. Wt: 287.11 g/mol
InChI Key: IRIRMLOSZWISLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Bromothiazol-2-yl)(2-fluoropyridin-3-yl)methanone is a useful research compound. Its molecular formula is C9H4BrFN2OS and its molecular weight is 287.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Bromothiazol-2-yl)(2-fluoropyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromothiazol-2-yl)(2-fluoropyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H4BrFN2OS

Molecular Weight

287.11 g/mol

IUPAC Name

(4-bromo-1,3-thiazol-2-yl)-(2-fluoropyridin-3-yl)methanone

InChI

InChI=1S/C9H4BrFN2OS/c10-6-4-15-9(13-6)7(14)5-2-1-3-12-8(5)11/h1-4H

InChI Key

IRIRMLOSZWISLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)F)C(=O)C2=NC(=CS2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,4-dibromothiazole (3 g, 12.35 mmol) was dissolved in ether (100 mL) and cooled to 0° C. Chloro-isopropyl-magnesium (7.41 mL, 14.82 mmol, 2M in diethyl ether) was then added dropwise at 0° C. over approximtely 5 mins. During addition, a white precipitate formed. After complete addition, the mixture was stirred at 0° C. for 2 hours. A solution of 2-fluoro-N-methoxy-N-methyl-pyridine-3-carboxamide (2.389 g, 12.97 mmol) in ether (10 mL) was then added dropwise over 5 mins at 0° C. Left to warm to room temperature over 3 days. The reaction was quenched with water, extracted with EtOAc, organics combined, washed with brine, dried (MgSO4), filtered and concentrated in vacuo. Crude product purified by flash chromatography (80 g SiO2, 0 to 25% EtOAc/petrol) to leave impure product as a cream solid. Purified again by flash chromatography (40 g SiO2, 10 to 20% EtOAc/petrol) to leave product as a cream solid (1.088 g, 31%); 1H NMR DMSO-d6 δ7.64-7.60 (m, 1H), 8.57-8.50 (m, 3H), ES+ 288.85.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.41 mL
Type
reactant
Reaction Step Two
Quantity
2.389 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
31%

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